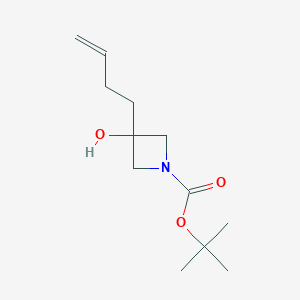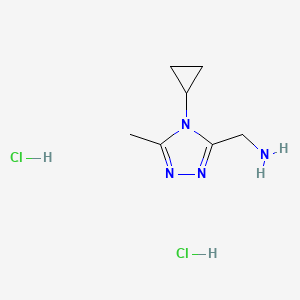
(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate
Overview
Description
“(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate” is a chemical compound with the molecular formula C15H20FNO2 . It is related to “(1-Benzyl-4-fluoropiperidin-3-YL)methanol”, which has the molecular formula C13H18FNO .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code and SMILES string. For “(1-Benzyl-4-fluoropiperidin-3-YL)methanol”, the InChI code is1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 . The SMILES string is C1CN(CC(C1F)CO)CC2=CC=CC=C2 . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of “(1-Benzyl-4-fluoropiperidin-3-YL)methanol” is 223.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The exact mass is 223.137242360 g/mol . The topological polar surface area is 23.5 Ų . It has a complexity of 206 .Scientific Research Applications
(1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate has been used in a variety of scientific research applications. It has been used in organic synthesis as a catalyst for the synthesis of various compounds. It has also been used in medicinal chemistry as a bioactive molecule, as it has been shown to have an effect on biochemical and physiological processes. Additionally, this compound has been used in the synthesis of pharmaceuticals, as it can be used to modify the properties of existing drugs.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate is not completely understood. However, it is believed that this compound acts as a catalyst in the synthesis of various compounds by increasing the rate of the reaction. Additionally, it is believed that this compound acts as a bioactive molecule by binding to certain enzymes and receptors in the body and modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not completely understood. However, it has been shown to have an effect on the activity of certain enzymes and receptors in the body. Additionally, it has been shown to have an effect on the metabolism of certain drugs, as it can be used to modify their properties.
Advantages and Limitations for Lab Experiments
The advantages of using (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate in lab experiments include its high yields, its versatility, and its ability to act as a catalyst and bioactive molecule. The limitations of using this compound in lab experiments include its potential toxicity and its potential to cause adverse reactions when used in high concentrations.
Future Directions
The future directions for (1-Benzyl-4-fluoropiperidin-3-YL)methyl acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in medicinal chemistry and pharmaceutical synthesis is needed. Additionally, research into the potential for this compound to be used as a therapeutic agent is needed. Finally, research into the potential for this compound to be used as a diagnostic tool is needed.
Safety and Hazards
properties
IUPAC Name |
(1-benzyl-4-fluoropiperidin-3-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-12(18)19-11-14-10-17(8-7-15(14)16)9-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEKHZVBALBRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)









